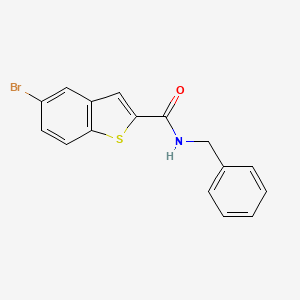

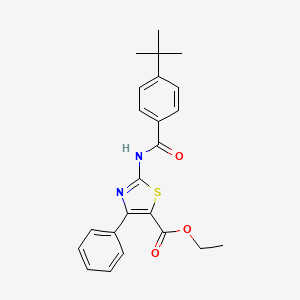

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-5-bromo-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12BrNOS . It has an average mass of 346.242 Da and a monoisotopic mass of 344.982300 Da .

Synthesis Analysis

The synthesis of benzothiophenes, which includes compounds like “this compound”, can be achieved through an aryne reaction with alkynyl sulfides . This process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Applications De Recherche Scientifique

Antimalarial Activity

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide derivatives have been studied for their inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria. These compounds act as inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. The inhibition of this enzyme disrupts the parasite's lipid metabolism, which is crucial for its survival and proliferation. Studies have identified specific bromo-benzothiophene carboxamide derivatives that exhibit potent antimalarial activity both in vitro and in vivo, suggesting their potential for the development of new antimalarial drugs (Banerjee et al., 2011) (Banerjee et al., 2011).

Synthetic Methodology and Catalysis

Research on this compound and related compounds extends to the development of synthetic methodologies for constructing complex molecules. For example, the iron-catalyzed ortho-alkylation of carboxamides represents a significant advancement in organic synthesis, enabling the efficient and selective formation of C-C bonds adjacent to carbonyl groups. This method facilitates the synthesis of compounds with potential pharmacological activities and offers a versatile tool for modifying the structural framework of bioactive molecules (Fruchey et al., 2014).

Heterogeneous Catalysis and Supramolecular Chemistry

The exploration of benzothiophene derivatives extends into the realm of heterogeneous catalysis and supramolecular chemistry. Amide functionalized covalent organic frameworks (COFs) incorporating benzothiophene units have been synthesized and demonstrated to serve as efficient catalysts for organic reactions, such as the Knoevenagel condensation. These materials combine the structural diversity and functional tunability of COFs with the catalytic activity of amide groups, opening new avenues for the design of advanced catalytic systems (Li et al., 2019).

Antiviral Activity

Additionally, derivatives of this compound have been investigated for their antiviral activities. Specifically, N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized and evaluated for their inhibitory effects against human enterovirus 71 (EV71), a causative agent of hand, foot, and mouth disease. These studies highlight the potential of such compounds in the development of new antiviral agents, showcasing the broad spectrum of biomedical applications associated with benzothiophene derivatives (Pan et al., 2015).

Propriétés

IUPAC Name |

N-benzyl-5-bromo-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNOS/c17-13-6-7-14-12(8-13)9-15(20-14)16(19)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAZPWBKMGLIBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2682705.png)

![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)

![[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2682712.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2682713.png)

![2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2682721.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)

![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2682725.png)